
Akr1C3-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akr1C3-IN-10 is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and other important biological molecules. AKR1C3 is involved in the biosynthesis of potent androgens and estrogens, making it a significant target in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-10 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases or research publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Akr1C3-IN-10 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically modified versions of this compound with enhanced or altered biological activity. These products are often tested for their efficacy in inhibiting AKR1C3 and their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Akr1C3-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its role in steroid metabolism.
Biology: Investigated for its effects on cellular processes and signaling pathways involving AKR1C3.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AKR1C3.
Mecanismo De Acción
Akr1C3-IN-10 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Akr1C3-IN-10 include other AKR1C3 inhibitors such as:
Stylopine: A strong inhibitor of AKR1C3 with a different molecular structure.
Dinaciclib: A multi-specific cyclin-dependent kinase inhibitor that also inhibits AKR1C3.
OBI-3424: A prodrug activated by AKR1C3 to form a potent DNA-alkylating agent.
Uniqueness
This compound is unique in its high selectivity and potency as an AKR1C3 inhibitor. Its specific molecular structure allows it to effectively bind to and inhibit AKR1C3, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H20N4O3 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(E)-3-[3-[(4-methylphenyl)methylcarbamoyl]-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H20N4O3/c1-16-2-4-17(5-3-16)13-25-24(31)21-11-18(6-9-23(29)30)10-20(12-21)19-7-8-22-26-15-27-28(22)14-19/h2-12,14-15H,13H2,1H3,(H,25,31)(H,29,30)/b9-6+ |
Clave InChI |
QJWQAZTYFYCFQU-RMKNXTFCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)/C=C/C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




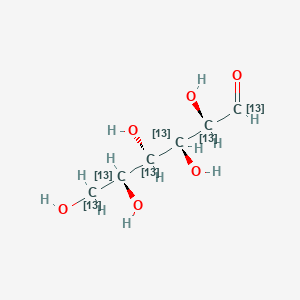

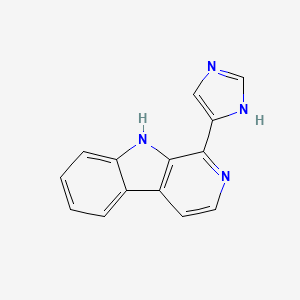
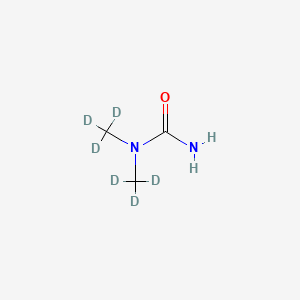
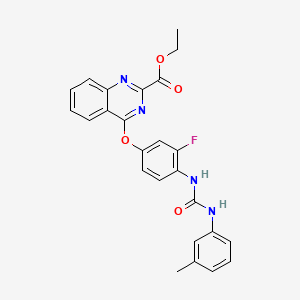
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
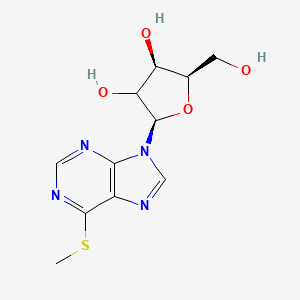
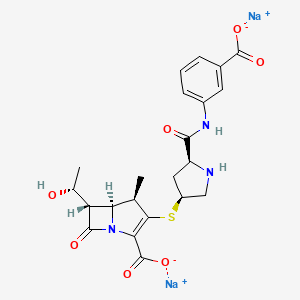

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
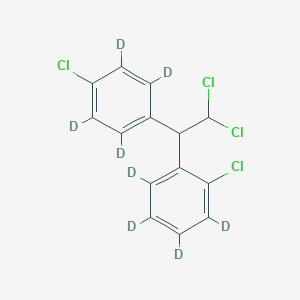
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
